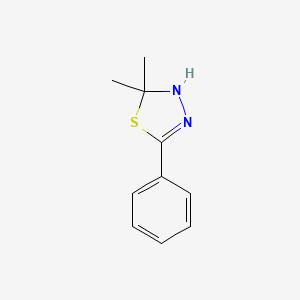
2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the condensation of aldehydes or ketones with thioaroylhydrazines . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiadiazole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair processes .
Comparison with Similar Compounds
2,2-Dimethyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: A broader class of compounds with diverse biological activities.
2,2-Dimethyl-5-(phenyl-D₅)dihydrofuran-3(2H)-one:
Uniqueness: this compound stands out due to its specific structural features and the presence of both dimethyl and phenyl groups, which contribute to its unique chemical reactivity and biological activity.
Properties
CAS No. |
76689-65-1 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2,2-dimethyl-5-phenyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H12N2S/c1-10(2)12-11-9(13-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
InChI Key |
XEHACDOPECPCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN=C(S1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


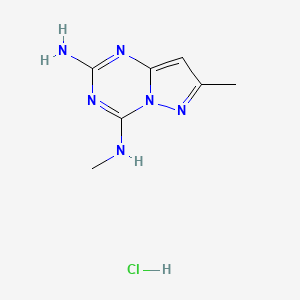
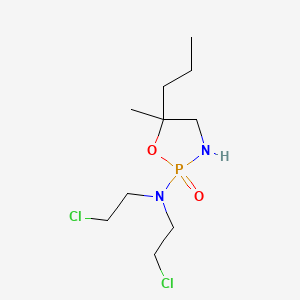
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)

![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)

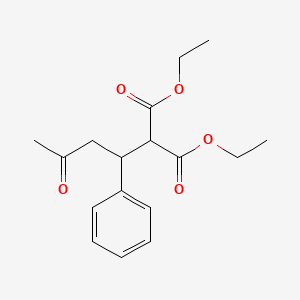
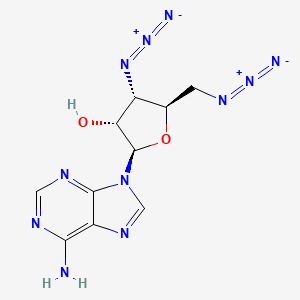
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
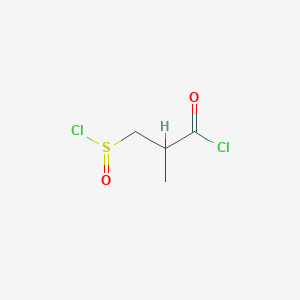
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
